molecular formula C22H17FN2O3S2 B6481317 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895476-59-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B6481317
CAS No.: 895476-59-2
M. Wt: 440.5 g/mol
InChI Key: BVIPCPYGKMHYOC-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-benzothiazole and 4-fluorobenzenesulfonyl chloride.

    Formation of Intermediate: The 1,3-benzothiazole is reacted with a suitable phenyl derivative to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways. Researchers have explored its role in inhibiting specific enzymes and proteins involved in disease progression.

    Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies. Its ability to undergo various chemical reactions makes it a valuable tool for organic chemists.

    Industrial Applications: In industry, the compound is used as an intermediate in the synthesis of other complex molecules. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antifungal and antiprotozoal activities.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of dyes.

    6-Fluorobenzothiazole: Studied for its anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPCPYGKMHYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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